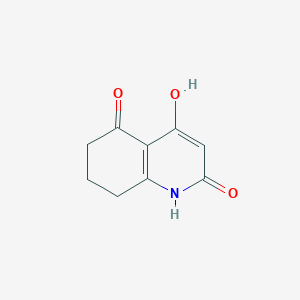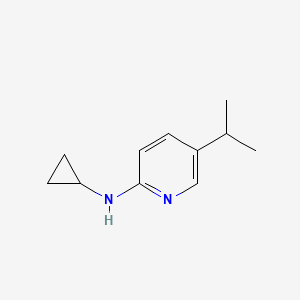![molecular formula C10H20N2O B1399587 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine CAS No. 1247138-68-6](/img/structure/B1399587.png)
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI code for this compound is1S/C9H18N2O.2ClH/c10-8-1-4-11(7-8)9-2-5-12-6-3-9;;/h8-9H,1-7,10H2;2*1H . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine” include a molecular weight of 243.18 , and it appears as a powder . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
Pyrrolidine derivatives are explored for their electrochemical properties, which can be applied in energy storage and conversion technologies. This includes the development of two-dimensional manganese-based materials for enhanced electrochemical performance .
Sensor Technology
The unique chemical structure of pyrrolidine derivatives makes them suitable for use in sensor technology, particularly in the development of flexible nanogenerators for energy harvesting and self-powered sensors .
Anticancer Research
Pyrrolidine derivatives are investigated for their potential anticancer properties. They are part of a broader group of nitrogen-based heterocycles that show promise in targeting various cancer pathways .
Antiviral and Antimicrobial Activities
These compounds have shown potential in treating viral and microbial infections, contributing to the development of new antiviral and antimicrobial agents .
Neurological and Immune System Diseases
Biological investigations suggest that pyrrolidine derivatives can be used to treat diseases related to the nervous and immune systems, offering new avenues for therapeutic interventions .
Asymmetric Synthesis and Catalysis
Pyrrolidine derivatives serve as efficient organocatalysts for asymmetric synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .
Anti-inflammatory and Antituberculosis Research
The therapeutic potential of pyrrolidine analogs extends to anti-inflammatory and antituberculosis applications, highlighting their versatility in medicinal chemistry .
Safety and Hazards
Zukünftige Richtungen
As for the future directions, while specific information for “1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine” is not available, pyrrolidine derivatives are a focus of ongoing research due to their versatile scaffold and potential for the treatment of various diseases . This suggests that “1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine” could also be a subject of future research.
Wirkmechanismus
Pharmacokinetics
Pyrrolidine compounds are known for their efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the bioavailability of OPM.
Eigenschaften
IUPAC Name |
1-(oxan-4-ylmethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEACVSCSNAGWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)
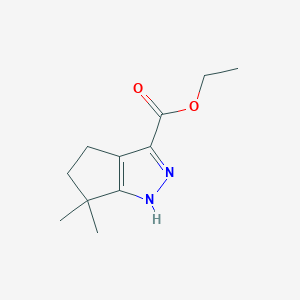
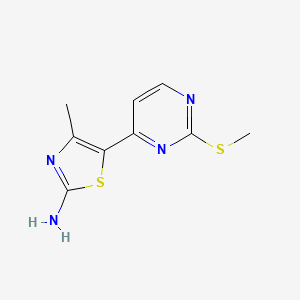
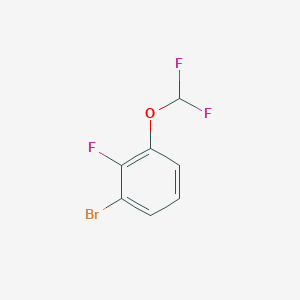

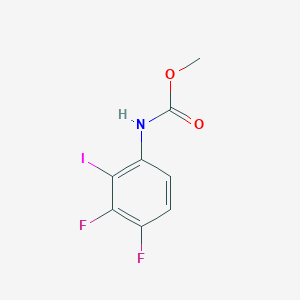
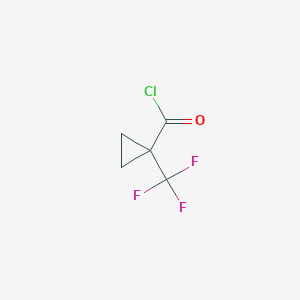
![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)
